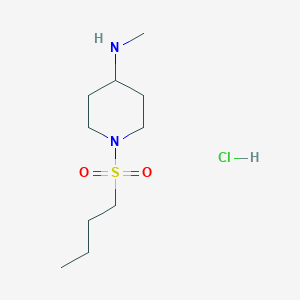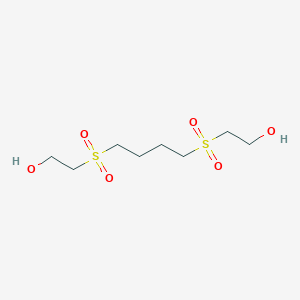
2,2'-(Butane-1,4-diyldisulfonyl)diethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Butane-1,4-diyldisulfonyl)diethanol is an organic compound characterized by its unique structure, which includes two sulfonyl groups attached to a butane backbone and two ethanol groups. This compound is typically a colorless to pale yellow liquid and is known for its strong reducing properties. It is soluble in water and various organic solvents, making it versatile for different applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol can be achieved through the alkylation of 2,2’-methylenebis(ethanol)The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Butane-1,4-diyldisulfonyl)diethanol typically involves large-scale alkylation processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Butane-1,4-diyldisulfonyl)diethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: The ethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(Butane-1,4-diyldisulfonyl)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent and as a building block for synthesizing more complex molecules.
Biology: The compound is utilized in biochemical assays and as a reagent in protein modification studies.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-(Butane-1,4-diyldisulfonyl)diethanol exerts its effects involves its strong reducing properties. The compound can donate electrons to other molecules, thereby reducing them. This electron donation can affect various molecular targets and pathways, including those involved in redox reactions and protein modifications .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Butane-1,4-diyldisulfonyl)diethanol
- 2,2’-(Butane-1,4-diyldisulfonyl)dimethanol
- 2,2’-(Butane-1,4-diyldisulfonyl)dipropanol
Uniqueness
2,2’-(Butane-1,4-diyldisulfonyl)diethanol is unique due to its specific combination of sulfonyl and ethanol groups, which confer distinct chemical properties. Compared to its analogs, it offers a balance of solubility and reactivity that makes it particularly useful in a variety of applications .
Properties
Molecular Formula |
C8H18O6S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfonyl)butylsulfonyl]ethanol |
InChI |
InChI=1S/C8H18O6S2/c9-3-7-15(11,12)5-1-2-6-16(13,14)8-4-10/h9-10H,1-8H2 |
InChI Key |
PTPKLKBKOPEXQC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCS(=O)(=O)CCO)CS(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




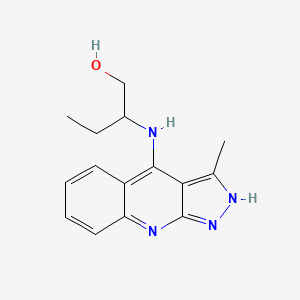

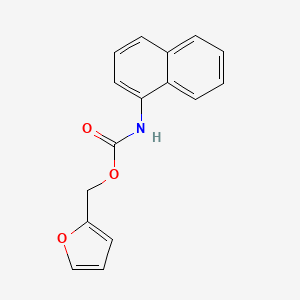

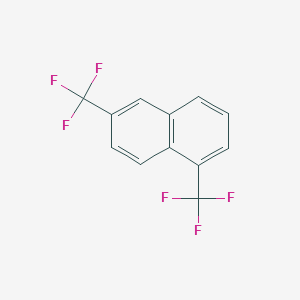
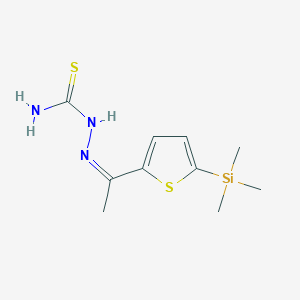

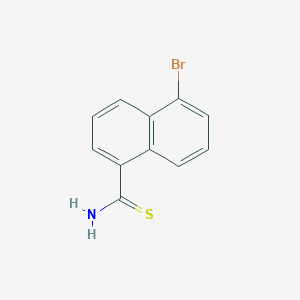
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)


